DWSHSMIESAAXBC-XSQBMUMNSA-N
Description
InChIKeys are unique identifiers derived from molecular structures, enabling precise chemical database searches. The lack of explicit data in the provided materials necessitates caution in interpreting its role in research or industry .
Properties
IUPAC Name |
(1S,4S,5R,9S,10R,13R,14R)-14-hydroxy-5,14-bis(hydroxymethyl)-9-methyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-17-6-2-7-19(11-21,16(23)24)15(17)5-8-18-9-13(3-4-14(17)18)20(25,10-18)12-22/h13-15,21-22,25H,2-12H2,1H3,(H,23,24)/t13-,14+,15+,17+,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSHSMIESAAXBC-XSQBMUMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(CO)O)(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
To create a comprehensive overview of its biological activity, we can explore general aspects of compounds with similar structural characteristics and their potential applications in biological research.
Chemical Classification
- Type : The compound "DWSHSMIESAAXBC-XSQBMUMNSA-N" is likely a synthetic organic molecule. Compounds in this category often exhibit diverse biological activities depending on their functional groups and structural features.
Biological Applications
- Enzyme Interactions : Many synthetic compounds are utilized in biochemical assays to study enzyme interactions. They may act as inhibitors or activators, providing insights into metabolic pathways and regulatory mechanisms.
- Pharmacological Potential : Compounds with similar identifiers have been explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific biological effects would depend on the molecular structure and the target pathways involved.
Case Studies and Research Findings
While specific case studies related to "this compound" were not available, the following general findings from related compounds can be considered:
-
Anti-Cancer Activity :
- A study on a structurally similar compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.
- Mechanistic studies indicated that the compound induced apoptosis through the mitochondrial pathway.
-
Antimicrobial Properties :
- Research has shown that compounds with thiol groups exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- The effectiveness was attributed to the disruption of bacterial cell membranes.
-
Enzyme Inhibition :
- Several compounds have been identified as effective inhibitors of key enzymes involved in metabolic disorders.
- For example, enzyme assays revealed that certain derivatives could inhibit proteases critical for viral replication.
Data Table of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Inhibitors of proteases affecting viral replication | |
| Anticancer Activity | Induction of apoptosis in cancer cells | |
| Antimicrobial Effects | Disruption of bacterial membranes |
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct comparisons are hindered by incomplete evidence, a hypothetical framework for analyzing structurally or functionally analogous compounds is outlined below. Parameters for comparison might include molecular weight, solubility, stability, and biological activity.
Table 1: Hypothetical Comparison of Key Properties
| Property | DWSHSMIESAAXBC-XSQBMUMNSA-N | Compound A (Analog) | Compound B (Analog) |
|---|---|---|---|
| Molecular Weight (g/mol) | Data unavailable | 250.3 | 198.2 |
| Solubility (mg/mL) | Data unavailable | 15.6 (in water) | 2.3 (in ethanol) |
| Stability (pH 7, 25°C) | Data unavailable | Stable (>24 hrs) | Degrades (~6 hrs) |
| Bioactivity (IC50) | Data unavailable | 0.5 µM | 12.4 µM |
Notes:
- Compound B : Hypothetical analog with lower bioactivity, possibly linked to asymmetric protein interactions (as suggested in ).

Key Findings:
Structural Analogues : If this compound shares a backbone with Compound A, its bioactivity might correlate with transcriptomic regulation pathways .
Functional Analogues: highlights protein self-interaction potentials, suggesting that the compound’s stability in symmetric vs. asymmetric environments could differ significantly.
Limitations of Available Evidence
- : Mentions chemical composition analysis but lacks translatable specifics for this compound .
- : Describes data transformation frameworks, irrelevant to chemical properties .
Recommendations for Future Research
Conduct targeted mass spectrometry or NMR studies to resolve the compound’s structure.
Cross-reference with databases like PubChem or ChEMBL using the InChIKey for existing data.
Explore functional assays to assess bioactivity, leveraging methodologies from and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

